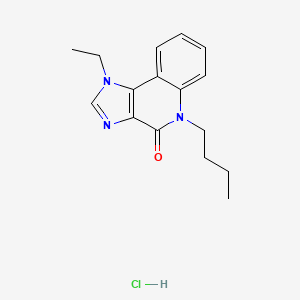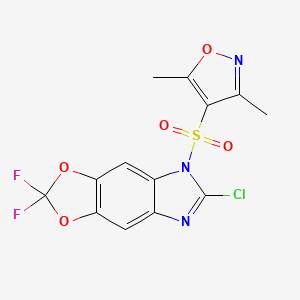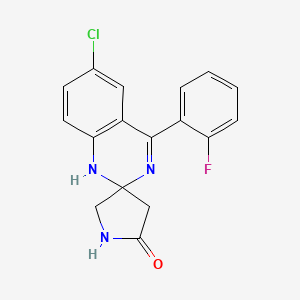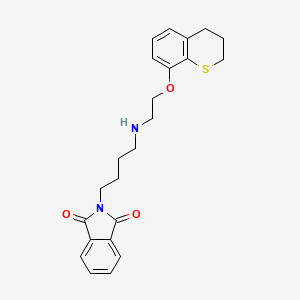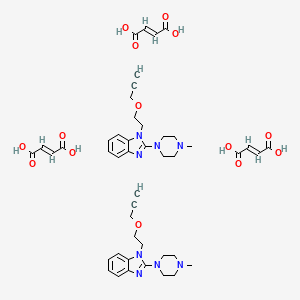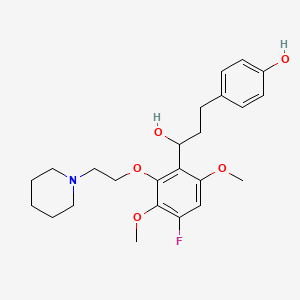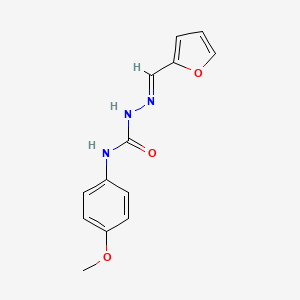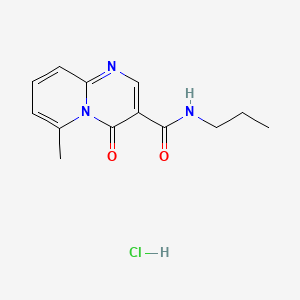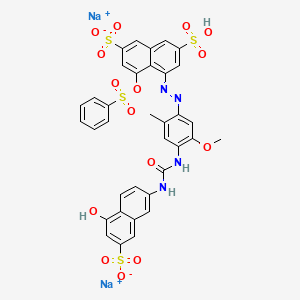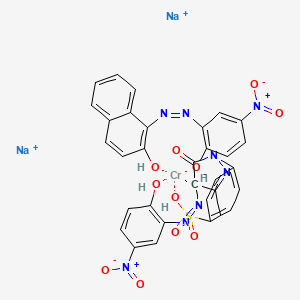
Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-) is a complex organic compound that contains chromate ions. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-) involves multiple steps. The process typically starts with the preparation of the azo compounds through diazotization and coupling reactions. The chromate complex is then formed by reacting these azo compounds with chromate salts under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is often purified through crystallization or filtration techniques.
化学反応の分析
Types of Reactions
Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-) undergoes various chemical reactions, including:
Oxidation: The chromate ion can act as an oxidizing agent.
Reduction: Under certain conditions, the compound can be reduced to form different products.
Substitution: The azo groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield amines, while oxidation reactions can produce various oxidized derivatives.
科学的研究の応用
Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Widely used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism by which Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-) exerts its effects involves the interaction of the chromate ion with various molecular targets. The chromate ion can participate in redox reactions, altering the oxidation state of other molecules and affecting cellular processes. The azo groups can also interact with specific enzymes and proteins, influencing their activity.
類似化合物との比較
Similar Compounds
- Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))chromate(2-)
- Disodium (1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-)
Uniqueness
What sets Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-) apart from similar compounds is its unique combination of azo groups and chromate ions, which confer distinct chemical and physical properties. This compound’s ability to participate in a wide range of chemical reactions and its vibrant color make it particularly valuable in industrial and research applications.
特性
CAS番号 |
84682-46-2 |
|---|---|
分子式 |
C32H23CrN8Na2O11S+ |
分子量 |
825.6 g/mol |
IUPAC名 |
disodium;chromium;4-[4-[(2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-5-oxopyrazol-4-id-1-yl]benzenesulfonic acid;1-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H12N5O7S.C16H11N3O4.Cr.2Na/c1-9-15(18-17-13-8-11(21(24)25)4-7-14(13)22)16(23)20(19-9)10-2-5-12(6-3-10)29(26,27)28;20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h2-8,22H,1H3,(H,26,27,28);1-9,20-21H;;;/q-1;;;2*+1 |
InChIキー |
KJXREZPVHCIAOC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=C(C=C3)S(=O)(=O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.[Na+].[Na+].[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



